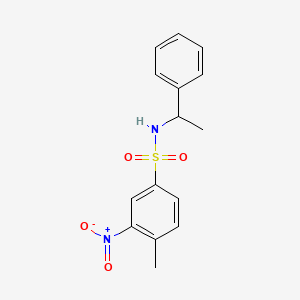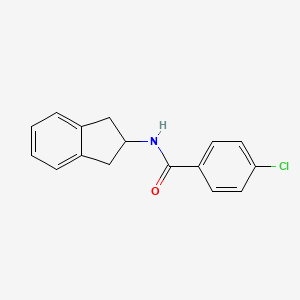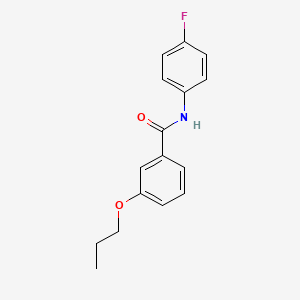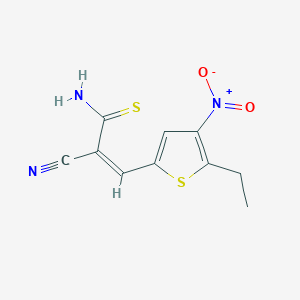![molecular formula C13H10BrN3OS B4884506 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPTP is a thiazole-pyrazolone hybrid molecule that exhibits promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound has been shown to exhibit antiviral activity against several viruses, including influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for laboratory experiments. This compound is a small molecule that can be easily synthesized and modified to obtain derivatives with improved biological activities. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for laboratory experiments. This compound is hydrophobic and poorly soluble in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied for its pharmacokinetic and toxicological properties, which are important considerations for drug development.
Orientations Futures
There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one. One potential direction is to investigate the structure-activity relationship of this compound derivatives to identify compounds with improved biological activities and pharmacokinetic properties. Another direction is to study the pharmacokinetics and toxicology of this compound in vivo to assess its potential as a drug candidate. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits several biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity. Future research on this compound should focus on identifying compounds with improved biological activities and pharmacokinetic properties, assessing its potential as a drug candidate, and elucidating its mechanism of action.
Applications De Recherche Scientifique
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-inflammatory and anticancer activities of this compound. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in the pathogenesis of several inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit the proliferation of cancer cells, indicating its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c1-8-6-12(18)17(16-8)13-15-11(7-19-13)9-2-4-10(14)5-3-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVGDWRUFWHXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)
![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B4884469.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)
![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4884478.png)


![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
